molecular formula C7H3BrClN3S B13459799 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine

2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine

Cat. No.: B13459799
M. Wt: 276.54 g/mol
InChI Key: GODUHOWVNJPHOB-UHFFFAOYSA-N
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Description

2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring The presence of bromine and chlorine atoms in its structure makes it a valuable compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine typically involves the following steps:

    Formation of 3-Bromo-1,2,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with bromine in the presence of a suitable solvent.

    Coupling with 3-Chloropyridine: The 3-bromo-1,2,4-thiadiazole is then coupled with 3-chloropyridine under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Using Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of the reactants and products.

    Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution with Amines: Can form amino derivatives.

    Oxidation: Can lead to the formation of sulfoxides or sulfones.

    Coupling Reactions: Can produce biaryl compounds.

Scientific Research Applications

2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It can be used in the development of pesticides or herbicides.

    Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,2,4-thiadiazol-5-amine
  • Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
  • 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine

Uniqueness

2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and interaction profiles. Its combination of a pyridine and thiadiazole ring also offers a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C7H3BrClN3S

Molecular Weight

276.54 g/mol

IUPAC Name

3-bromo-5-(3-chloropyridin-2-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C7H3BrClN3S/c8-7-11-6(13-12-7)5-4(9)2-1-3-10-5/h1-3H

InChI Key

GODUHOWVNJPHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC(=NS2)Br)Cl

Origin of Product

United States

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